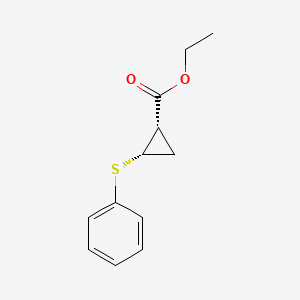![molecular formula C9H7BrO2 B14016847 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a bromoethenyl group
Vorbereitungsmethoden
The synthesis of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole followed by a Heck reaction to introduce the bromoethenyl group. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole include:
5-bromo-1,3-benzodioxole: Lacks the bromoethenyl group, making it less reactive in certain chemical reactions.
5-[(1E)-2-(4-hydroxyphenyl)-ethenyl]-1,3-benzenediol: Contains a hydroxyphenyl group, which can introduce different biological activities.
2,3-dimethoxybenzamide: Features a benzamide group, which can alter its chemical and biological properties. The uniqueness of this compound lies in its combination of the bromoethenyl group and the benzodioxole ring, providing a versatile platform for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C9H7BrO2 |
|---|---|
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
5-(2-bromoethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H7BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2 |
InChI-Schlüssel |
SVXOJPBBVAQCRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


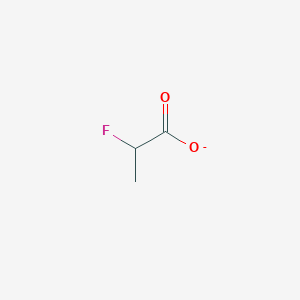
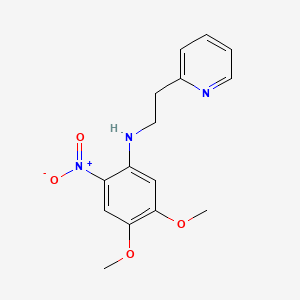
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
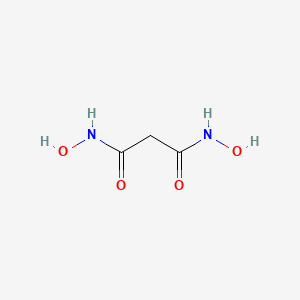

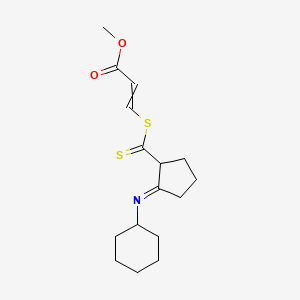

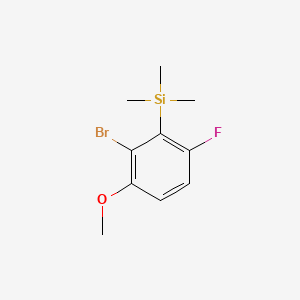


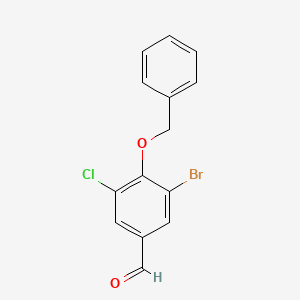
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
